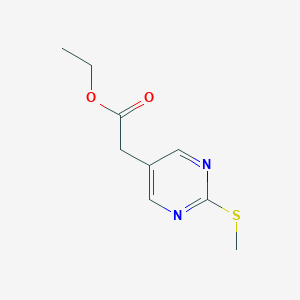

Ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate

Description

Properties

Molecular Formula |

C9H12N2O2S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate |

InChI |

InChI=1S/C9H12N2O2S/c1-3-13-8(12)4-7-5-10-9(14-2)11-6-7/h5-6H,3-4H2,1-2H3 |

InChI Key |

FMAZSYBBQIJICN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=C(N=C1)SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The most established laboratory method for synthesizing this compound involves the alkylation of 2-methylsulfanylpyrimidine with ethyl bromoacetate in the presence of a base. The reaction proceeds as follows:

- Starting Materials: 2-methylsulfanylpyrimidine and ethyl bromoacetate

- Base: Potassium carbonate

- Solvent: Dimethylformamide (DMF)

- Conditions: Elevated temperature (typically 60–100°C)

- Product Isolation: Extraction, washing, and purification (e.g., recrystallization or chromatography)

This approach exploits the nucleophilicity of the pyrimidine ring at the 5-position, allowing for selective alkylation by the ethyl bromoacetate, yielding the target ester.

Reaction Scheme

| Step | Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|

| 1 | 2-methylsulfanylpyrimidine | ethyl bromoacetate | potassium carbonate | DMF | 60–100 | This compound |

Alternative Methods and Related Pathways

While the direct alkylation method is predominant, related literature on pyrimidine derivatives suggests alternative strategies, such as:

- Using other alkylating agents (e.g., ethyl chloroacetate) with similar conditions.

- Employing continuous flow reactors for industrial-scale synthesis to improve yield and reproducibility.

- Modifying the pyrimidine ring prior to esterification, as seen in analogous syntheses of substituted pyrimidines.

Experimental Conditions and Optimization

Reaction Parameters

Key parameters influencing yield and purity include:

- Base Selection: Potassium carbonate is preferred for its mild basicity and compatibility with DMF.

- Solvent Choice: DMF is favored due to its high polarity and ability to solubilize both reactants.

- Temperature: Elevated temperatures (60–100°C) accelerate the reaction but must be controlled to prevent side reactions.

- Reaction Time: Typically 4–12 hours, monitored by thin-layer chromatography.

Typical Experimental Procedure

- Dissolve 2-methylsulfanylpyrimidine and potassium carbonate in DMF.

- Add ethyl bromoacetate dropwise under stirring.

- Heat the reaction mixture to 80°C and stir for 8 hours.

- Cool, dilute with water, and extract with ethyl acetate.

- Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent.

- Purify the crude product by recrystallization from ethanol or by column chromatography.

Yields and Purity

Reported yields for this method range from 60% to 85%, depending on the scale and purification technique. Purity is typically confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with melting point data supporting compound identification.

Data Table: Preparation Parameters and Outcomes

| Parameter | Typical Value/Range | Impact on Synthesis |

|---|---|---|

| Base | Potassium carbonate | Ensures selective alkylation |

| Solvent | Dimethylformamide (DMF) | Promotes solubility and reactivity |

| Temperature | 60–100°C | Higher temperatures increase reaction rate |

| Reaction Time | 4–12 hours | Longer times may improve yield |

| Yield | 60–85% | Dependent on workup and purification |

| Purification Method | Recrystallization/Chromatography | Determines final purity |

Research Findings and Comparative Analysis

- Efficiency: The direct alkylation route is efficient, scalable, and produces high yields with minimal byproducts.

- Industrial Adaptation: Continuous flow techniques are suggested for large-scale production, offering improved consistency and safety.

- Analogue Synthesis: Similar methods are used for related pyrimidine esters, confirming the robustness of the approach.

- Characterization: Products are routinely characterized by NMR, IR, and X-ray crystallography for structural confirmation.

Summary Table: Comparative Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has potential as a building block for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving pyrimidine metabolism.

Industry: It may be used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring and ester functional group. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate

- Structure : Differs by a chlorine substituent at the pyrimidine 4-position.

- Impact : The electron-withdrawing chlorine enhances electrophilicity at the 4-position, increasing reactivity in nucleophilic substitution reactions compared to the parent compound. This modification improves binding affinity in kinase inhibitors due to enhanced polar interactions .

- Applications : Used in antiviral and anticancer agents .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Contains a thietane ring (3-membered sulfur heterocycle) at the 4-position and a methyl group at the 6-position.

- The 6-methyl group enhances lipophilicity, improving membrane permeability .

- Applications : Explored in CNS-targeting drugs due to improved blood-brain barrier penetration .

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate

- Structure : Features a benzofuran scaffold instead of pyrimidine, with bromine and ethylsulfinyl groups.

- Impact : The benzofuran core alters π-π stacking interactions, while the sulfinyl group introduces chirality, affecting enantioselective binding to biological targets .

- Applications : Studied in anti-inflammatory and antiparasitic agents .

Heterocycle Replacements

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate

- Structure : Replaces pyrimidine with a pyridine ring, featuring fluorine at the 5-position and methyl at the 6-position.

- Impact : Fluorine’s electronegativity increases metabolic stability, while the pyridine ring’s lower basicity (compared to pyrimidine) reduces off-target interactions .

- Applications : Used in fluorinated prodrugs and imaging agents .

Physicochemical Properties

| Compound | Molecular Weight | LogP<sup>*</sup> | Solubility (mg/mL) |

|---|---|---|---|

| Ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate | 228.29 | 1.8 | 2.1 (DMSO) |

| Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate | 246.71 | 2.3 | 1.5 (DMSO) |

| Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate | 211.21 | 1.5 | 3.8 (Ethanol) |

<sup>*</sup>Calculated using Molinspiration software.

Biological Activity

Ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the following molecular formula: . The structure features an ethyl acetate moiety linked to a pyrimidine ring substituted with a methylthio group. This structural configuration is significant as it influences the compound's biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. While specific mechanisms for this compound are still being elucidated, it is hypothesized to function as an inhibitor or modulator of key enzymatic processes.

Biological Activities

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiparasitic | Potential activity against Plasmodium falciparum | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted by researchers focused on the antimicrobial properties of this compound against various Gram-positive and Gram-negative bacteria. The compound was tested across different concentrations, revealing a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies have demonstrated that this compound can reduce cell viability in specific cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways, which warrants further investigation into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.